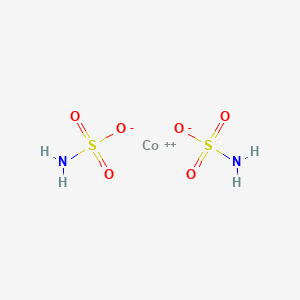

Cobaltous sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobaltous sulfamate, also known as cobalt(II) sulfamate, is an inorganic compound with the chemical formula Co(NH2SO3)2. It is a reddish-colored solid that is soluble in water. This compound is primarily used in electroplating and as a pigment. Its unique properties make it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobaltous sulfamate can be synthesized by reacting cobalt(II) oxide or cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving cobalt(II) carbonate or cobalt(II) hydroxide in sulfamic acid. The reaction is carried out in large reactors with controlled temperature and pH to optimize yield and purity. The resulting solution is then evaporated to obtain this compound crystals .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cobalt(III) compounds.

Reduction: It can be reduced to metallic cobalt under specific conditions.

Substitution: this compound can participate in ligand substitution reactions, forming various cobalt complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like ammonia or ethylenediamine are used in substitution reactions.

Major Products Formed:

Oxidation: Cobalt(III) sulfamate.

Reduction: Metallic cobalt.

Substitution: Cobalt complexes with different ligands

Applications De Recherche Scientifique

Photonic Devices

Cobaltous sulfamate has shown promising properties for photonic device fabrication. The optical properties of this compound crystals indicate a wide spectral transmission range and nonlinear optical (NLO) capabilities, making them suitable for laser applications. Specifically, the optical band gap was determined to be approximately 5.8 eV, which is advantageous for photonic applications . The dielectric properties of this compound also support its use in devices that require precise electrical characteristics.

Electroplating

This compound is widely used in electroplating processes due to its ability to provide a smooth and uniform coating on metals. It serves as a source of cobalt ions in plating baths, contributing to improved corrosion resistance and aesthetic quality of the plated surfaces. The compound is particularly valued in industries that require high-performance coatings for automotive and electronic components .

Chemical Vapor Deposition (CVD)

In the field of materials science, this compound is utilized in chemical vapor deposition (CVD) processes. This application involves the deposition of thin films on substrates for semiconductor and photovoltaic applications. The compound's stability and volatility make it an ideal precursor for producing cobalt-containing films with desired electrical and optical properties .

Pigments and Dyes

This compound is also employed as a pigment in various applications due to its vibrant color properties. It is used in ceramics, glass manufacturing, and artistic paints where cobalt compounds are preferred for their stability and hue characteristics .

Research Applications

Research on this compound continues to expand its potential applications. Studies have highlighted its use in developing new materials with enhanced NLO properties, which could lead to advancements in telecommunications and data processing technologies . Furthermore, ongoing investigations into its environmental impact and potential remediation uses are being explored.

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Photonic Devices | Used in laser technology and optical devices | Wide spectral transmission; NLO properties |

| Electroplating | Coating metals for corrosion resistance | Smooth finish; aesthetic quality |

| Chemical Vapor Deposition | Precursor for thin film deposition | Produces high-quality semiconductor films |

| Pigments | Used in paints and ceramics | Stable color; vibrant hues |

| Research | Development of new materials | Potential advancements in technology |

Case Studies

Case Study 1: Photonic Device Fabrication

In a study conducted by Senthilvelan et al., this compound single crystals were synthesized and characterized for their optical properties. The results indicated that these crystals could be effectively used in photonic devices due to their favorable band gap energy and nonlinear optical behavior .

Case Study 2: Electroplating Efficiency

Research published by American Elements highlighted the efficiency of this compound solutions in electroplating processes compared to traditional methods. The study demonstrated improved adhesion and uniformity of coatings on various substrates, making it a preferred choice for industrial applications .

Mécanisme D'action

The mechanism of action of cobaltous sulfamate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include redox reactions and ligand exchange processes, which can alter the chemical environment and biological activity of the target molecules .

Comparaison Avec Des Composés Similaires

Cobalt(II) sulfate: Another cobalt(II) compound used in electroplating and as a pigment.

Cobalt(II) chloride: Used in the preparation of other cobalt compounds and as a drying agent.

Cobalt(II) nitrate: Used in the synthesis of cobalt catalysts and in analytical chemistry.

Uniqueness of Cobaltous Sulfamate: this compound is unique due to its specific solubility properties and its ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in electroplating applications where a uniform and durable coating is required. Additionally, its use as a pigment provides distinct color properties that are not easily replicated by other cobalt compounds .

Activité Biologique

Cobaltous sulfamate, chemically represented as CoH₄N₂O₆S₂, is a cobalt compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is a reddish crystalline solid primarily used in industrial applications such as pigments and electroplating metals. Its unique chemical structure contributes to its reactivity and potential biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that cobalt complexes exhibit significant antibacterial activity against various pathogens.

The mechanisms underlying the antimicrobial activity of cobalt complexes, including this compound, can be attributed to several factors:

- Metal Coordination : The coordination of cobalt with biological molecules can enhance the bioactivity of the compound. This mechanism may lead to increased permeability of bacterial membranes, resulting in cell lysis.

- Reactive Oxygen Species (ROS) Generation : Cobalt compounds can induce oxidative stress in microbial cells by generating reactive oxygen species. This oxidative damage can disrupt cellular functions and lead to cell death.

- Inhibition of Enzymatic Activity : Cobalt ions may interfere with essential enzymatic processes within microbial cells, inhibiting growth and replication.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

-

Antibacterial Efficacy Against E. coli :

A study demonstrated that this compound exhibited significant inhibitory effects on E. coli at concentrations as low as 0.5 mM. The mechanism was primarily attributed to the generation of reactive oxygen species, leading to oxidative stress and subsequent cell death . -

Broad-Spectrum Activity :

Research has shown that cobalt complexes, including this compound, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The enhanced lipophilicity due to metal coordination contributes to higher bioactivity compared to free ligands . -

Synergistic Effects with Other Compounds :

In combination studies with curcumin, this compound demonstrated improved antimicrobial effects against various pathogens. The hybrid organic-inorganic complexes showed increased solubility and bioavailability, enhancing their overall efficacy .

Toxicity and Safety Considerations

While this compound exhibits promising biological activity, it is crucial to consider its toxicity profile. High doses of cobalt can be harmful to human health, leading to potential adverse effects such as respiratory issues and skin irritation upon exposure . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory or industrial settings.

Propriétés

Numéro CAS |

14017-41-5 |

|---|---|

Formule moléculaire |

CoH3NO3S |

Poids moléculaire |

156.03 g/mol |

Nom IUPAC |

cobalt;sulfamic acid |

InChI |

InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

VWFLTHZUCYHIEC-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |

SMILES canonique |

NS(=O)(=O)O.[Co] |

Color/Form |

Reddish colored solid Reddish crystalline solid |

Key on ui other cas no. |

14017-41-5 |

Description physique |

Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Soluble in wate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.